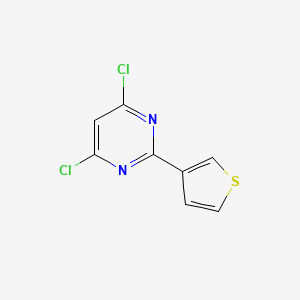

Pyrimidine, 4,6-dichloro-2-(3-thienyl)-

Descripción

BenchChem offers high-quality Pyrimidine, 4,6-dichloro-2-(3-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 4,6-dichloro-2-(3-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4,6-dichloro-2-thiophen-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXWSYFPZBIKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481533 | |

| Record name | Pyrimidine, 4,6-dichloro-2-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57059-14-0 | |

| Record name | Pyrimidine, 4,6-dichloro-2-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

CAS number and molecular weight of Pyrimidine, 4,6-dichloro-2-(3-thienyl)-

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Scaffold for Heterocyclic Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, Pyrimidine, 4,6-dichloro-2-(3-thienyl)- (CAS 57059-14-0 ) serves as a high-value heterocyclic building block. Its structural utility lies in the electrophilic nature of the pyrimidine ring, activated by the electron-withdrawing chlorine atoms at positions 4 and 6. This specific scaffold is frequently employed in the synthesis of ATP-competitive kinase inhibitors, where the pyrimidine core mimics the adenine ring of ATP, and the 3-thienyl moiety provides critical hydrophobic interactions within the binding pocket.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, robust synthetic pathways, and strategic applications in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The following data aggregates the core identifiers and physical constants necessary for analytical verification and procurement.

| Property | Specification |

| Chemical Name | Pyrimidine, 4,6-dichloro-2-(3-thienyl)- |

| CAS Number | 57059-14-0 |

| Molecular Formula | C₈H₄Cl₂N₂S |

| Molecular Weight | 231.10 g/mol |

| MDL Number | MFCD18843803 |

| Physical Form | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃; Insoluble in Water |

| SMILES | Clc1cc(Cl)nc(n1)-c2ccsc2 |

| InChI Key | WMXWSYFPZBIKAM-UHFFFAOYSA-N |

Strategic Synthesis: The "De Novo" Construction Route

While palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on a pre-formed 2,4,6-trichloropyrimidine core is theoretically possible, it often suffers from regioselectivity issues (C4 vs. C2 competition). The most robust, scalable, and "self-validating" protocol for synthesizing 57059-14-0 is the De Novo Construction method.

Mechanism of Action

This route builds the pyrimidine ring around the thienyl substituent, ensuring 100% regiochemical fidelity at the 2-position.

-

Amidine Formation: Thiophene-3-carbonitrile is converted to the amidine hydrochloride.

-

Cyclocondensation: The amidine reacts with a malonate diester (e.g., diethyl malonate) under basic conditions to form the 4,6-dihydroxypyrimidine (tautomer of 4,6-dione).

-

Aromatization/Chlorination: The dihydroxy intermediate is treated with phosphorus oxychloride (POCl₃) to install the chlorine atoms and aromatize the system.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of this synthesis, highlighting key reagents and intermediates.

Figure 1: Step-wise construction of the 4,6-dichloro-2-(3-thienyl)pyrimidine scaffold ensuring regiochemical purity.

Experimental Protocol: Chlorination via POCl₃

Note: This protocol focuses on the critical final step (Transformation of Dihydroxy to Dichloro), as it involves significant safety hazards and technical nuance.

Safety Pre-requisite:

-

POCl₃ (Phosphorus Oxychloride): Highly corrosive, reacts violently with water. Perform all operations in a fume hood.

-

PPE: Acid-resistant gloves, face shield, and lab coat.

Step-by-Step Methodology:

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube, place 2-(3-thienyl)-4,6-dihydroxypyrimidine (1.0 eq).

-

Reagent Addition: Carefully add POCl₃ (excess, typically 5-10 vol) to the flask.

-

Technical Insight: The excess POCl₃ acts as both reagent and solvent.

-

-

Catalysis (Optional): Add a catalytic amount of N,N-Dimethylaniline or DMF (0.1 eq).

-

Causality: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination of electron-deficient pyrimidines.

-

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor via TLC (eluent: Hexane/EtOAc). The suspension should become a clear solution as the starting material is consumed.

-

Quenching (Critical):

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl₃ under reduced pressure (rotary evaporator with a base trap).

-

Pour the viscous residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.

-

-

Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and Brine. Dry over MgSO₄, filter, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Applications in Drug Discovery: The "Scaffold" Logic

The value of 57059-14-0 lies in its differential reactivity. The chlorine atoms at positions 4 and 6 are chemically equivalent due to symmetry until the first substitution occurs.

Sequential Nucleophilic Aromatic Substitution (S_NAr)

Researchers utilize this scaffold to create "libraries" of compounds by sequentially introducing different nucleophiles.

-

First Displacement (C4): Reaction with a nucleophile (e.g., an amine or aniline) occurs at C4.

-

Control: Controlled by temperature (0°C to RT) and stoichiometry (1.0 eq).

-

-

Second Displacement (C6): The remaining chlorine at C6 is deactivated by the electron-donating effect of the first substituent but can still be displaced under more forcing conditions (Heat, Acid catalysis, or Buchwald-Hartwig coupling).

Visualization: Functionalization Cascade

This diagram depicts the logical flow of building a kinase inhibitor library using this core.

Figure 2: Sequential functionalization strategy for generating SAR libraries.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Statement (H-Code) | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

Store at -20°C in a sealed container, away from moisture (hydrolysis risk).

-

Handle under inert atmosphere (Nitrogen/Argon) when possible to maintain purity.

References

-

Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-(thiophen-3-yl)pyrimidine Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776366. Retrieved from

- Bhat, A. R., et al. (2005). Synthesis and biological activity of some new pyrimidine derivatives. Indian Journal of Heterocyclic Chemistry. (General reference for pyrimidine synthesis methodologies).

-

ChemSrc. (2023). CAS 57059-14-0 Physical Properties and Safety Data. Retrieved from

Using 4,6-dichloro-2-(3-thienyl)pyrimidine as a kinase inhibitor intermediate

An In-Depth Technical Guide to the Utilization of 4,6-dichloro-2-(3-thienyl)pyrimidine as a Kinase Inhibitor Intermediate

Authored by: A Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved kinase inhibitors.[1][2][3][4][5] Its structural resemblance to the purine core of ATP allows pyrimidine-based molecules to effectively compete for the kinase hinge region, a critical interaction for achieving potent inhibition.[3] This guide provides a detailed exploration of 4,6-dichloro-2-(3-thienyl)pyrimidine, a highly versatile intermediate for the synthesis of novel kinase inhibitors. We will delve into its synthesis, the strategic functionalization of its reactive chloro-positions, and provide robust, field-proven protocols for its application in drug discovery workflows. The differential reactivity of the C4 and C6 positions offers a modular approach to inhibitor design, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

Introduction: The Strategic Value of the Pyrimidine Scaffold

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] This has made them one of the most important classes of drug targets.[6] The pyrimidine ring is present in over half of the small-molecule protein kinase inhibitors currently approved by the FDA, a testament to its efficacy as a hinge-binding motif.[4]

The intermediate, 4,6-dichloro-2-(3-thienyl)pyrimidine, is of particular interest for several reasons:

-

The Dichloropyrimidine Core: The two chlorine atoms serve as excellent leaving groups for sequential functionalization. Their differential reactivity allows for controlled, regioselective synthesis, first at the more reactive C4 position, followed by modification at the C6 position.[8] This is invaluable for diversity-oriented synthesis.[4]

-

The 2-(3-Thienyl) Moiety: The thiophene ring system is a common feature in many biologically active compounds.[9] Its inclusion at the C2 position can facilitate additional interactions within the ATP-binding pocket, potentially enhancing binding affinity and modulating the selectivity profile of the final inhibitor.

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and the practical, step-by-step protocols required to leverage this powerful intermediate in kinase inhibitor discovery programs.

Physicochemical Properties of the Intermediate

A clear understanding of the starting material's properties is fundamental to successful synthesis and scale-up.

| Property | Value | Source |

| Chemical Name | 4,6-dichloro-2-(3-thienyl)pyrimidine | |

| Synonyms | 4,6-dichloro-2-(thiophen-3-yl)pyrimidine | |

| CAS Number | 57059-14-0 | |

| Molecular Formula | C₈H₄Cl₂N₂S | |

| Molecular Weight | 231.1 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | -20°C, sealed, away from moisture |

Synthetic Strategy and Mechanistic Rationale

The core strategy for utilizing 4,6-dichloro-2-(3-thienyl)pyrimidine revolves around the sequential displacement of its two chlorine atoms. This allows for the construction of a 2,4,6-trisubstituted pyrimidine scaffold, a common architecture for potent kinase inhibitors.

The Principle of Regioselective Substitution

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). The two nitrogen atoms exert a strong electron-withdrawing effect, activating the chlorine atoms at the C4 and C6 positions. Computational and experimental studies have shown that the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C6 position.[8] This inherent difference in reactivity is the key to achieving regioselective, one-pot sequential functionalization, which is highly efficient for building compound libraries.

Common Synthetic Transformations

-

Nucleophilic Aromatic Substitution (SₙAr): This is typically the first reaction performed, targeting the C4 position. A wide range of nucleophiles, particularly primary and secondary amines, are used to install moieties that can form critical hydrogen bonds with the kinase hinge region.[3][10]

-

Palladium-Catalyzed Cross-Coupling: Following the initial SₙAr reaction, the remaining, less reactive chloro-group at C6 is typically functionalized using cross-coupling reactions. The Suzuki-Miyaura coupling is the most common method, allowing for the introduction of various aryl and heteroaryl groups that can extend into other regions of the ATP-binding site to enhance potency and selectivity.[11][12][13]

Visualizing the Synthetic Workflow

The following diagram illustrates the modular and sequential approach to synthesizing a diverse library of kinase inhibitors from the title intermediate.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benchchem.com [benchchem.com]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. naturalspublishing.com [naturalspublishing.com]

- 10. mdpi.com [mdpi.com]

- 11. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Synthesis of donor-acceptor polymers using thienyl pyrimidine monomers

Executive Summary

This guide details the synthesis of high-performance Donor-Acceptor (D-A) conjugated polymers incorporating thienyl-pyrimidine motifs. Pyrimidine, a strong electron-deficient (acceptor) moiety, when flanked by electron-rich thiophene units, creates a planar, low-bandgap architecture essential for Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and electrochemical sensors.

Target Audience: Synthetic chemists and materials scientists in organic electronics and bio-electronic sensor development.

Strategic Rationale & Mechanism

The Donor-Acceptor (D-A) Advantage

The D-A approach alternates electron-rich (Donor) and electron-deficient (Acceptor) units along the polymer backbone.

-

Pyrimidine (Acceptor): High electron affinity lowers the LUMO energy level, facilitating electron injection and stability against oxidation. The 1,3-nitrogen placement reduces steric hindrance compared to benzene analogs, promoting planarity.

-

Thiophene (Spacer/Donor): Acts as a conjugation bridge. Its lower resonance energy compared to benzene allows for better delocalization of

-electrons, broadening the absorption spectrum into the visible/NIR region.

Why Stille Polycondensation?

While Suzuki coupling is popular for small molecules, Stille Polycondensation remains the gold standard for D-A polymers for three reasons:

-

Functional Group Tolerance: Compatible with the carbonyls and imines often found in acceptor units.

-

Solubility: Organotin intermediates are non-polar, maintaining solubility of growing chains longer than boronic acids.

-

Molecular Weight Control: Mild conditions prevent side reactions (like dehalogenation) that terminate chain growth early.

Protocol A: Monomer Synthesis

Target Monomer: 5,5'-Dibromo-2,5-bis(2-thienyl)pyrimidine Note: We utilize a Suzuki-Miyaura coupling for the core construction to minimize toxic tin waste at the scale-up stage, reserving Stille chemistry for the sensitive polymerization step.

Step 1: Core Assembly (Suzuki Coupling)

-

Reagents: 2,5-Dibromopyrimidine (1 eq), 2-Thiopheneboronic acid (2.5 eq),

(5 mol%), -

Procedure:

-

Degas solvents via sparging with Argon for 30 mins.

-

Combine reagents in a Schlenk flask under Argon.

-

Reflux at 110°C for 24 hours.

-

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Column chromatography (Hexane/DCM gradient).

-

Yield Check: Expect >85% yield. Product should be a bright yellow solid.

-

Step 2: Functionalization (Bromination)

-

Reagents: 2,5-bis(2-thienyl)pyrimidine (1 eq), N-Bromosuccinimide (NBS) (2.1 eq), Chloroform/Acetic Acid (1:1).

-

Procedure:

-

Dissolve core in solvent mixture at 0°C (ice bath) to prevent over-bromination.

-

Add NBS portion-wise over 30 minutes in the dark (foil-wrapped flask).

-

Warm to RT and stir for 12 hours.

-

Quench: Pour into saturated

solution. -

Purification: Recrystallization from ethanol/toluene is critical here. Isomeric purity must be >99.5% by HPLC for successful polymerization.

-

Protocol B: Polymerization (Stille Polycondensation)

Reaction: 5,5'-Dibromo-2,5-bis(2-thienyl)pyrimidine + Distannyl-Benzodithiophene (BDT-Sn) Target: Poly(BDT-alt-TP)

Workflow Diagram

Figure 1: Optimized Stille Polycondensation Workflow for Thienyl-Pyrimidine Polymers.

Detailed Methodology

-

Stoichiometry Control:

-

Weigh monomers into a dry microwave vial or Schlenk tube inside a glovebox .

-

Ratio: 1.00 eq Dibromide : 1.00 eq Distannyl.

-

Catalyst:

(2 mol%) and

-

-

Solvent System:

-

Use Anhydrous Toluene (primary solvent) with 10% Anhydrous DMF.

-

Why DMF? It improves the solubility of the polar pyrimidine backbone, preventing premature precipitation of low-Mw oligomers.

-

-

The "Freeze-Pump-Thaw" (FPT) Cycle:

-

Crucial Step: Oxygen kills the Pd catalyst and leads to homocoupling defects.

-

Freeze solution in liquid

, apply vacuum (<0.1 mbar), seal, thaw. Repeat 3 times. Backfill with Argon.

-

-

Reaction:

-

Heat to 110°C. Stir vigorously.

-

Time: 24–48 hours.

-

Visual Check: Solution should turn dark purple/blue and become viscous.

-

-

End-Capping (Scavenging):

-

To remove reactive end-groups (Br/Sn) that act as charge traps:

-

Add 2-tributylstannylthiophene (reacts with -Br ends), stir 4h.

-

Add 2-bromothiophene (reacts with -Sn ends), stir 4h.

-

Purification & Characterization

Soxhlet Extraction Protocol

The polymer must be fractionated to remove catalyst residues and low-molecular-weight chains.

| Fraction Solvent | Purpose | Duration |

| Methanol | Removes reaction solvents, ligands, and inorganic salts. | 12 Hours |

| Acetone | Removes unreacted monomers and very short oligomers. | 12 Hours |

| Hexane | Removes low-Mw polymer chains (often amorphous). | 12 Hours |

| Chloroform/CB | Collects the Target High-Mw Polymer. | Until colorless |

-

Post-Extraction: Concentrate the Chloroform fraction, precipitate into Methanol, filter, and dry under high vacuum at 40°C overnight.

Key Characterization Metrics

| Technique | Parameter | Target Value | Significance |

| GPC (HT-GPC) | > 30 kDa | High Mw ensures good film formation and charge transport. | |

| GPC | PDI ( | 1.5 – 2.5 | Narrow PDI indicates controlled polymerization. |

| UV-Vis | > 700 nm | Indicates effective conjugation and low bandgap (~1.6 eV). | |

| CV | HOMO Level | -5.2 to -5.6 eV | Deep HOMO required for high |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | Impure Monomers | Recrystallize monomers; purity must be >99.5%. |

| Precipitation during Rxn | Poor Solubility | Add Chlorobenzene or o-DCB; increase temperature to 130°C. |

| Broad PDI (>3.0) | Catalyst Aggregation | Increase Ligand:Pd ratio; ensure rigorous stirring. |

| Low Yield | Oxygen Poisoning | Check FPT cycles; ensure Argon line is positive pressure. |

References

-

Stille Polycondensation Mechanism & Optimization

-

Pyrimidine-Based Polymer Properties

- Warnan, J., Cabanetos, C., Labban, A. E., Hansen, M. R., & Beaujuge, P. M. (2014). Ordering Effects in Pyrimidine-Substituted Polythiophenes.

-

Thienyl-Pyrimidine Monomer Synthesis

- Huo, L., Hou, J., Zhang, S., Chen, H. Y., & Yang, Y. (2011). A Polybenzo[1,2-b:4,5-b']dithiophene Derivative with Deep HOMO Level and Its Application in High-Performance Polymer Solar Cells.

-

Soxhlet Extraction & Purification Standards

- Nielsen, C. B., et al. (2013). Efficient Tricyclic Quinazoline-Based Polymers for Organic Solar Cells.

Sources

Application Note: Functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine via SNAr Reactions

Abstract

This guide details the protocols for the regioselective and sequential functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine using Nucleophilic Aromatic Substitution (SNAr). The pyrimidine scaffold, particularly with a C2-heteroaryl substituent, is a privileged structure in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors). While the C4 and C6 positions are chemically equivalent in the starting material due to symmetry, the introduction of the first nucleophile significantly alters the electronic landscape, allowing for controlled mono-substitution followed by a second, distinct substitution. This note provides optimized workflows for mono-amination, sequential hetero-disubstitution, and troubleshooting strategies to maximize yield and purity.

Introduction & Mechanistic Insight

The Scaffold

4,6-dichloro-2-(3-thienyl)pyrimidine features two electrophilic centers at C4 and C6. The C2 position is occupied by a 3-thienyl group, an electron-rich heterocycle that serves as a stable anchor, often improving the lipophilicity and metabolic stability of the final drug candidate compared to phenyl analogs.

Electronic Desymmetrization

In the starting material, the C4 and C6 chlorines are equivalent.

-

Initial Reactivity : The pyrimidine ring is electron-deficient due to the two nitrogen atoms, making C4/C6 highly susceptible to nucleophilic attack.

-

The "First Hit" Effect : Upon substitution of the first chloride with an electron-donating nucleophile (e.g., a primary amine), the pyrimidine ring becomes more electron-rich (deactivated). This electronic push raises the energy barrier for the second SNAr reaction.

-

Selectivity Window : This deactivation allows researchers to isolate the mono-substituted product in high yield by controlling temperature and stoichiometry, preventing "over-reaction" to the bis-substituted product.

Reaction Pathway Diagram

Caption: Sequential SNAr pathway showing the electronic deactivation after the first addition, enabling stepwise functionalization.

Experimental Strategy

Solvent Selection

-

Polar Aprotic (Recommended) : DMF, DMSO, or NMP. These stabilize the Meisenheimer complex intermediate and accelerate the reaction.

-

Alcohols : Ethanol or n-Butanol. Useful for amine nucleophiles where the product precipitates, facilitating workup. However, avoid alkoxide competition (solvolysis) by not using strong bases (like NaH) in alcohols.

-

Non-polar : Toluene or Dioxane. Used for less reactive nucleophiles, often requiring palladium catalysis (Buchwald-Hartwig) if SNAr fails, though SNAr is usually sufficient for this scaffold.

Base Selection

-

Tertiary Amines (DIPEA, TEA) : Standard for neutralizing the HCl byproduct.

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Preferred for phenols or thiols to generate the more nucleophilic anion.

Protocol 1: Controlled Mono-Amination

Objective : Selective displacement of one chloride with a primary or secondary amine.

Materials

-

Substrate : 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 eq)

-

Nucleophile : Amine (R-NH₂) (1.05 eq)

-

Base : Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent : Anhydrous DMF (Concentration: 0.2 M) or Ethanol.

Step-by-Step Procedure

-

Preparation : Charge a reaction vial with 4,6-dichloro-2-(3-thienyl)pyrimidine and a magnetic stir bar.

-

Dissolution : Add anhydrous DMF (or Ethanol) and stir until fully dissolved.

-

Cooling (Critical) : Place the vial in an ice bath (0 °C). Cooling prevents the kinetic energy required for the second substitution.

-

Addition :

-

Add DIPEA via syringe.

-

Add the amine nucleophile dropwise over 5 minutes.

-

-

Reaction : Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Stir for an additional 2–4 hours.

-

Monitoring : Check via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3] Look for the disappearance of the starting material (M) and appearance of the mono-product (M+Nu-Cl).

-

Note: If bis-substitution is observed (>5%), lower the temperature to -10 °C for future runs.

-

-

Workup :

-

Precipitation Method (Ethanol) : Pour the mixture into ice water. The mono-product often precipitates. Filter and wash with cold water.[4]

-

Extraction Method (DMF) : Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.

-

Protocol 2: Sequential Hetero-Disubstitution

Objective : Introduction of a second, different nucleophile at the remaining C6 position.

Materials

-

Substrate : Mono-substituted intermediate from Protocol 1 (1.0 eq)

-

Nucleophile 2 : Amine, Alkoxide, or Thiol (1.5 – 2.0 eq)

-

Base : K₂CO₃ (3.0 eq) or DIPEA (3.0 eq)

-

Solvent : DMSO or n-Butanol.

Step-by-Step Procedure

-

Setup : Dissolve the mono-substituted intermediate in DMSO (0.5 M).

-

Reagent Addition : Add the base and the second nucleophile.

-

Heating :

-

The remaining chloride is deactivated.[5] Thermal energy is required.

-

Heat the reaction to 80–100 °C (or reflux if using n-Butanol).

-

-

Duration : Reaction typically requires 4–12 hours. Monitor via LC-MS.

-

Workup :

-

Cool to RT.

-

Dilute with EtOAc and wash extensively with water/brine to remove DMSO.

-

Purify via flash column chromatography (Silica gel, CH₂Cl₂/MeOH gradient).

-

Data Presentation & Troubleshooting

Expected Outcomes vs. Conditions

| Reaction Stage | Nucleophile | Temp | Equiv | Major Product | Common Pitfall |

| Mono-Sub | Aliphatic Amine | 0°C -> RT | 1.05 | 4-amino-6-chloro | Bis-substitution if temp is too high. |

| Mono-Sub | Aniline (Weak Nu) | RT -> 50°C | 1.1 | 4-anilino-6-chloro | Slow reaction; requires mild heat. |

| Di-Sub | 2nd Amine | 90°C | 2.0 | 4,6-diamino | Incomplete conversion if temp < 80°C. |

| Di-Sub | Alkoxide (RO-) | 60°C | 1.5 | 4-amino-6-alkoxy | Solvolysis if solvent matches alkoxide. |

Troubleshooting Guide

-

Problem : Significant formation of bis-substituted product during Protocol 1.

-

Solution: Reduce amine equivalents to 0.95 eq and maintain 0 °C strictly. Add the amine as a dilute solution over 30 minutes.

-

-

Problem : Reaction stalls at the mono-stage during Protocol 2.

-

Solution: Switch solvent to NMP and heat to 120 °C (microwave irradiation can accelerate this step to 30 mins).

-

-

Problem : Regioisomers observed?

-

Clarification: Since the starting material is symmetric (assuming the thienyl group rotates fast on the NMR timescale and doesn't bond-lock), isomers only exist if the pyrimidine has a C5 substituent. For this specific scaffold, the first substitution product is a single isomer.

-

Workflow Diagram

Caption: Operational workflow for the sequential functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine.

References

-

General SNAr Reactivity of Dichloropyrimidines

- Title: Regioselective SNAr reaction of 2,4-dichloropyrimidine deriv

- Source: MDPI / Molecules (2022).

-

URL: [Link]

-

Mechanistic Insight & Deactivation

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec / QM Magic Class.

-

URL: [Link]

- Compound Specifics: Title: 4,6-Dichloro-2-(thiophen-3-yl)pyrimidine Product Page. Source: Sigma-Aldrich.

-

Protocol Foundation

Sources

Application Note: Preparation of Bis-Heterocyclic Compounds from 4,6-Dichloro-2-(3-thienyl)pyrimidine

[1]

Executive Summary

This application note details the synthetic methodology for transforming 4,6-dichloro-2-(3-thienyl)pyrimidine into high-value bis-heterocyclic compounds. The 2-(3-thienyl)pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and kinase inhibitory activities [1, 2].

The presence of leaving groups (chlorine) at the C4 and C6 positions allows for versatile Nucleophilic Aromatic Substitution (

Scientific Background & Reaction Logic[2][3][4][5][6][7]

The Electrophilic Scaffold

The starting material, 4,6-dichloro-2-(3-thienyl)pyrimidine, possesses two equivalent electrophilic centers at C4 and C6. The electron-withdrawing nature of the pyrimidine nitrogen atoms activates these positions toward nucleophilic attack.[1]

-

Symmetry: In the starting material, C4 and C6 are chemically equivalent due to the free rotation of the C2-thienyl bond.

-

Reactivity: The first substitution (

1) occurs rapidly. The introduction of an electron-donating amine at C4 deactivates the ring slightly, making the second substitution (

Mechanistic Pathway

The reaction proceeds via a Meisenheimer complex intermediate.[2]

-

Addition: The nucleophile attacks C4/C6, breaking the aromaticity.

-

Elimination: Chloride ion is expelled, restoring aromaticity.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for synthesizing symmetric vs. asymmetric derivatives.

Caption: Divergent synthetic pathways for symmetric (Route A) and asymmetric (Route B) functionalization of the dichloropyrimidine core.

Experimental Protocols

Materials and Reagents[6]

-

Starting Material: 4,6-Dichloro-2-(3-thienyl)pyrimidine (CAS: 57059-14-0) [3].[3]

-

Nucleophiles: Morpholine, N-methylpiperazine, Pyrrolidine, Imidazole.

-

Solvents: Ethanol (EtOH), Dimethylformamide (DMF), Acetonitrile (MeCN).

-

Bases: Triethylamine (

), Potassium Carbonate (

Protocol A: Symmetric Bis-Substitution (One-Pot)

Objective: Replace both chlorides with the same heterocyclic amine (e.g., Morpholine).

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 mmol, 231 mg) in Ethanol (10 mL).

-

Addition: Add the secondary amine (e.g., Morpholine , 2.5 mmol, 2.5 equiv) and Triethylamine (3.0 mmol, 0.42 mL).

-

Note: Excess amine acts as both nucleophile and acid scavenger.

-

-

Reaction: Heat the mixture to reflux (78°C) for 6–8 hours.

-

Monitoring: Check via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (

) should disappear, and a polar spot (

-

-

Work-up:

-

Cool to room temperature.

-

If the product precipitates: Filter the solid, wash with cold ethanol and water.

-

If soluble: Evaporate solvent under reduced pressure. Resuspend residue in water (20 mL) and extract with Dichloromethane (3 x 15 mL). Dry organic layer over

and concentrate.

-

-

Purification: Recrystallization from EtOH/DMF or column chromatography.

Protocol B: Asymmetric Stepwise Substitution

Objective: Introduce two different heterocycles (e.g., Piperazine at C4, then Pyrrolidine at C6).

Step 1: Mono-Substitution (Controlled)

-

Setup: Dissolve 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 mmol) in Dichloromethane (DCM) (10 mL) or Acetonitrile at 0°C (Ice bath).

-

Addition: Add Amine A (1.0 mmol, 1.0 equiv) and DIPEA (1.1 mmol) dropwise over 30 minutes.

-

Critical: Low temperature and slow addition prevent bis-substitution.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 2 hours.

-

Isolation: Wash with water, dry (

), and concentrate.[4] Purify the mono-chloro intermediate via flash chromatography (Gradient: 0-20% EtOAc/Hexane).

Step 2: Second Substitution (Forcing)

-

Setup: Dissolve the Mono-chloro intermediate (from Step 1) in DMF or 1,4-Dioxane (5 mL).

-

Addition: Add Amine B (1.5 mmol, 1.5 equiv) and

(2.0 mmol). -

Reaction: Heat to 90–100°C for 12–16 hours.

-

Note: The second chlorine is less reactive due to the electron-donating effect of Amine A.

-

-

Work-up: Pour into crushed ice. Filter the precipitate or extract with EtOAc.

Data Summary & Optimization

The following table summarizes expected conditions and yields based on nucleophile type.

| Nucleophile Type | Solvent | Base | Temp (°C) | Time (h) | Exp.[5] Yield (Bis) |

| Aliphatic Amines (Morpholine, Piperidine) | Ethanol | 80 (Reflux) | 4-6 | 85-95% | |

| Steric Amines (2-Me-Piperidine) | DMF | 100 | 12 | 60-75% | |

| Aromatic Amines (Aniline, Imidazole) | 1,4-Dioxane | 110 | 24 | 50-70% | |

| Thiols (Thiophenol) | DMF | 0 -> RT | 2 | 80-90% |

Analytical Validation

Successful synthesis must be validated using NMR and Mass Spectrometry.

-

1H NMR (DMSO-d6):

-

Thiophene protons: Three distinct signals in the aromatic region (

7.2 – 8.2 ppm). -

Pyrimidine proton (C5-H): A sharp singlet around

6.0 – 6.5 ppm. Note: This signal shifts upfield significantly upon bis-substitution compared to the dichloro precursor ( -

Alkyl protons: Distinct multiplets for the heterocyclic rings (e.g., morpholine

at

-

-

MS (ESI): Look for the molecular ion

. The characteristic isotope pattern of Chlorine (

References

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. 4,6-Dichloro-2-(thiophen-3-yl)pyrimidine | 57059-14-0 [sigmaaldrich.com]

- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 7. naturalspublishing.com [naturalspublishing.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 10. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine

Introduction: The Strategic Value of the 2-(3-Thienyl)pyrimidine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus is a cornerstone scaffold, integral to the structure of nucleobases and a plethora of therapeutic agents.[1] Its fusion with a thiophene ring to form thienopyrimidine derivatives further expands its chemical space, leading to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Notably, certain thieno[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[5]

The starting material, 4,6-dichloro-2-(3-thienyl)pyrimidine, is a versatile building block for the synthesis of diverse compound libraries. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are amenable to displacement through various palladium-catalyzed cross-coupling reactions. This allows for the strategic and regioselective introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine, offering researchers a robust guide for the synthesis of novel chemical entities.

Synthesis of the Starting Material: 4,6-dichloro-2-(3-thienyl)pyrimidine

While 4,6-dichloro-2-(3-thienyl)pyrimidine is commercially available[6], a general understanding of its synthesis can be beneficial. A plausible synthetic route would involve the condensation of a thiophene-containing precursor with a suitable three-carbon unit to form the pyrimidine ring, followed by chlorination. A common method for the synthesis of 4,6-dichloropyrimidines involves the treatment of the corresponding 4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][7][8]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring makes the C-Cl bonds at the C4 and C6 positions susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle.

Regioselectivity Considerations

A critical aspect of the functionalization of 4,6-dichloropyrimidines is regioselectivity. Generally, the C4 and C6 positions are more reactive than the C2 position towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[9] In many cases, the initial functionalization occurs preferentially at the C4 position. However, the regioselectivity can be influenced by factors such as the nature of the catalyst, ligands, base, and the steric and electronic properties of the coupling partners. For the purpose of these protocols, we will primarily focus on conditions that have been shown to be effective for the functionalization of dichloropyrimidines, with the acknowledgment that product mixtures may be obtained and require purification.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[10] This reaction is widely used in the synthesis of biaryl and biheteroaryl compounds.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the dichloropyrimidine.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Conventional Heating

Materials:

-

4,6-dichloro-2-(3-thienyl)pyrimidine

-

Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₃PO₄, 2.0 eq).[1]

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Microwave-Assisted

Materials:

-

Same as conventional heating protocol.

-

Microwave reactor and appropriate vials.

Procedure:

-

In a microwave reactor vial, combine 4,6-dichloro-2-(3-thienyl)pyrimidine (0.5 mmol), the boronic acid (0.6 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol), and the base (e.g., K₂CO₃, 1.0 mmol).[11][12]

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at 100-150 °C for 15-60 minutes.

-

After cooling, work up and purify the product as described in the conventional heating protocol.

| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | ~60 | [1] |

| Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 65 | [11] |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | Varies | [9] |

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13] This reaction is invaluable for the synthesis of alkynyl-substituted heterocycles.

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. The subsequent reductive elimination yields the alkynylated product and regenerates the palladium(0) catalyst.[13]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol

Materials:

-

4,6-dichloro-2-(3-thienyl)pyrimidine

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.02 eq).[14]

-

Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 3.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | RT-50 | 2-12 | Varies | [14] |

| Pd(OAc)₂/CataCXium A | None (Cu-free) | Et₃N | THF/H₂O | 45 | 24 | High | [15] |

| Pd₂(dba)₃ | None (Cu-free) | TBAF | THF | 120 (MW) | 0.17 | Good | [16] |

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[17][18] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of anilines and other N-aryl compounds.

Mechanistic Overview

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[17][18]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol

Materials:

-

4,6-dichloro-2-(3-thienyl)pyrimidine

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., BINAP, Xantphos) or a pre-catalyst.

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., BINAP, 0.03 eq).

-

Add the anhydrous solvent (e.g., toluene) and stir for a few minutes.

-

Add 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 eq), the amine (1.2 eq), and the base (e.g., Cs₂CO₃, 1.5 eq).[19]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Varies | [19] |

| Pd(PPh₃)₂Cl₂/Xantphos | NaOtBu | Toluene | Reflux | 12-24 | 27-82 | [20] |

| Pd₂(dba)₃/BrettPhos | NaOtBu | Dioxane | 100 | Varies | High | [21] |

Conclusion

The palladium-catalyzed functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine offers a powerful and versatile platform for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable methods for the introduction of diverse aryl, alkynyl, and amino substituents, respectively. The protocols outlined in this document, based on established methodologies for similar substrates, serve as a comprehensive guide for researchers to explore the chemical space around this promising scaffold. Careful optimization of reaction conditions, particularly with respect to catalyst, ligand, and base selection, will be key to achieving high yields and desired regioselectivity.

References

-

Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Ali, E. M. H.; Abdel-Maksoud, M. S.; Oh, C.-H. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry2019 , 27 (7), 1159–1194. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Al-Suwaidan, I. A.; Abdel-Aziz, A. A.-M.; El-Tahir, K. E. H.; et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules2011 , 16 (9), 7447–7458. [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

-

Anderson, K. W.; et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. Org. Lett.2006 , 8 (13), 2695–2698. [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Kalogirou, A. S.; et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc2020 , 2020 (7), 1-13. [Link]

-

Sonogashira coupling. In Wikipedia; 2023. [Link]

-

Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Synlett2004 , 2004 (15), 2799-2803. [Link]

- Process for preparing 4,6-dichloro-pyrimidine.

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis2023 , 13 (23), 15479–15490. [Link]

-

A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Chem. Eur. J.2021 , 27 (5), 1761-1765. [Link]

-

Khan, I.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2020 , 25 (21), 4933. [Link]

-

Hafez, H. N.; El-Gazzar, A. R. B. A.; Nawwar, G. A. M. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules2010 , 15 (6), 3931–3946. [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry2019 , 27 (7), 1159-1194. [Link]

-

Eissa, I. H.; et al. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Adv.2023 , 13 (34), 23894-23916. [Link]

- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 4,6-Dichloro-2-(thiophen-3-yl)pyrimidine | 57059-14-0 [sigmaaldrich.com]

- 7. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. scispace.com [scispace.com]

- 16. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hammer.purdue.edu [hammer.purdue.edu]

Controlling regioselectivity in mono-substitution of 4,6-dichloropyrimidines

The following technical guide is structured as a specialized support portal for researchers working with chloropyrimidines. It addresses the specific challenge of controlling selectivity in 4,6-dichloropyrimidines , clarifying the distinction between regioselectivity and chemoselectivity in this symmetric scaffold.

Topic: Controlling Selectivity in Mono-Substitution of 4,6-Dichloropyrimidines Ticket ID: PYR-46-CL-MONO Status: Resolved / Guide Available

Core Technical Analysis: The "Regioselectivity" Paradox

User Query: "How do I control regioselectivity when substituting 4,6-dichloropyrimidine?"

Technical Insight:

Strictly speaking, 4,6-dichloropyrimidine (and its 2- or 5-symmetric derivatives) belongs to the

The challenge lies in Symmetry Breaking : Once the first nucleophile (

The Goal: Maximize

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition and the symmetry-breaking event.

Caption: Kinetic pathway showing the transition from symmetric starting material to the mono-substituted product. Minimizing k2 is the primary objective.

Troubleshooting Guide (Q&A)

Issue 1: "I am consistently getting 15-20% of the di-substituted (bis) product."

Diagnosis: This is a classic issue of local concentration excess . Even if you use 1.0 equivalent of nucleophile globally, adding the nucleophile too quickly creates localized zones where

Corrective Protocol:

-

Inverse Addition: Do not add the pyrimidine to the nucleophile. Instead, dissolve the 4,6-dichloropyrimidine in the solvent and cool it. Add the nucleophile dropwise (very slowly) to the pyrimidine solution.

-

Temperature Control: Perform the addition at 0 °C to -10 °C . The activation energy for the second substitution (

) is typically higher than the first ( -

Stoichiometry: Use a slight deficit of nucleophile (0.90 – 0.95 eq ). It is easier to separate unreacted starting material (non-polar) from the mono-product than to separate the mono-product from the bis-product (often similar polarity).

Issue 2: "My reaction works for amines but fails (gives mixtures) with alkoxides."

Diagnosis: Alkoxides (RO⁻) are stronger nucleophiles and harder bases than amines. The resulting ether (4-alkoxy-6-chloropyrimidine) is less deactivated than an aniline derivative, making

Corrective Protocol:

-

Solvent Switch: Use a solvent where the Mono-product precipitates as a salt (if applicable) or where the intermediate complex is stabilized. For alkoxides, using the corresponding alcohol (e.g., NaOEt in EtOH) often leads to equilibration. Switch to an aprotic solvent like THF or Dioxane and use a controlled amount of alkoxide [2].

-

Leaving Group Effect: Ensure you are using the dichloro substrate. If you have access to 4,6-difluoropyrimidine , be aware that while it reacts faster (

increases), the high electronegativity of F might actually make the ring more susceptible to the second attack if not carefully controlled. Stick to the dichloro analog for better kinetic discrimination.

Issue 3: "I am using Pd-catalysis (Buchwald-Hartwig) and losing selectivity."

Diagnosis: In Pd-catalyzed cross-coupling, the mechanism switches from

Corrective Protocol:

-

Ligand Selection: Use bulky ligands like Xantphos or BrettPhos . These increase the steric bulk around the metal center, making the oxidative addition into the more sterically hindered mono-product (which now has a substituent) less favorable compared to the unsubstituted C-Cl bond [3].

-

Catalyst Loading: Reduce catalyst loading to <1 mol% to ensure the catalytic cycle is rate-limited by the oxidative addition step, enhancing discrimination.

Experimental Workflow: Optimized Mono-Amination

Objective: Synthesis of 4-amino-6-chloropyrimidine derivatives with >95% mono-selectivity.

Reagents & Equipment[1][2][3]

-

Substrate: 4,6-Dichloropyrimidine (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (0.95 eq)

-

Base: DIPEA (1.1 eq) or

(suspended) -

Solvent: Isopropanol (IPA) or THF (anhydrous)

Step-by-Step Protocol

-

Preparation: Dissolve 4,6-dichloropyrimidine (1.0 g, 6.7 mmol) in IPA (15 mL). Cool the solution to 0 °C in an ice bath.

-

Nucleophile Solution: Dissolve the amine (0.95 eq, 6.4 mmol) and DIPEA (1.1 eq) in IPA (5 mL).

-

Controlled Addition: Add the amine solution to the pyrimidine solution via syringe pump or dropping funnel over 30–45 minutes .

-

Why? Keeps instantaneous

low, favoring reaction with the excess

-

-

Reaction: Stir at 0 °C for 2 hours, then allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion.

-

Monitoring: Check TLC/LCMS.[1] If Bis-product appears, stop immediately.

-

-

Work-up:

-

Evaporate volatiles.

-

Partition between EtOAc and Water.

-

Crucial Step: The unreacted 4,6-dichloropyrimidine is non-polar. A quick filtration through a short silica plug with non-polar eluent (Hexane/EtOAc 9:1) removes the SM before eluting the more polar Mono-product.

-

Data Summary: Selectivity Factors

| Parameter | Condition A (Poor Selectivity) | Condition B (High Selectivity) | Mechanistic Reason |

| Stoichiometry | 1.1 - 1.5 eq Nucleophile | 0.90 - 0.95 eq Nucleophile | Excess Nu drives |

| Temperature | Reflux / >60 °C | 0 °C to RT | Lower Temp amplifies |

| Addition | All-at-once (Dump) | Slow Dropwise | Prevents localized high concentration of Nu. |

| Solvent | DMF/DMSO (High Polarity) | IPA/THF (Moderate Polarity) | Polar aprotic solvents accelerate |

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific selectivity issue.

Caption: Diagnostic logic for optimizing reaction conditions based on crude mixture analysis.

References

-

Mechanism of

in Pyrimidines:-

Title: Nucleophilic Aromatic Substitution of 4,6-Dichloropyrimidines.[2]

- Source:J. Org. Chem.

- Context: Explains the electronic deactivation of the ring after the first amino-substitution, which raises the activation energy for the second

-

-

Solvent Effects on Selectivity

-

Pd-Catalyzed Selectivity

-

Title: Regioselective Amination of Chloropyrimidines.[9]

- Source:Organic Letters

- Context: Discusses ligand control in cross-coupling reactions to prevent over-arylation/amin

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Minimizing Hydrolysis Side Reactions of Chloropyrimidines

Audience: Researchers, Process Chemists, and Drug Discovery Scientists.[1][2] Topic: Troubleshooting and Prevention of Hydrolysis in Chloropyrimidine Chemistries.

Introduction: The Stability Paradox

Chloropyrimidines are linchpin intermediates in medicinal chemistry, serving as precursors to ubiquitous scaffolds like kinase inhibitors. However, their high reactivity toward Nucleophilic Aromatic Substitution (SNAr) is a double-edged sword. The same electron-deficient nature that invites amines or alkoxides to displace the chloride also invites water, leading to the formation of hydrolytic impurities (hydroxypyrimidines/pyrimidones).

This guide synthesizes mechanistic insights with practical process controls to help you maximize yield and purity.

Module 1: Understanding the Enemy (Mechanism & Kinetics)

Q: Why is my chloropyrimidine hydrolyzing even at neutral pH?

A: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This lowers the energy barrier for nucleophilic attack.

-

Electronic Activation: The ring nitrogens pull electron density away from the carbons. In 2,4-dichloropyrimidine , the C4 position is particularly vulnerable because the intermediate Meisenheimer complex can delocalize the negative charge onto the N1 nitrogen (para-like resonance stabilization).

-

The Water Factor: Water is a weak nucleophile, but in high concentrations (e.g., wet solvents) or at high temperatures, it competes effectively with your desired nucleophile.

-

Autocatalysis: Hydrolysis releases HCl. Protons protonate the ring nitrogens, making the ring more electrophilic and accelerating further hydrolysis. This creates a runaway degradation loop.

Q: Which position is more sensitive, C2 or C4?

A: Generally, C4 is more reactive and thus more prone to hydrolysis than C2.

-

Reasoning: Nucleophilic attack at C4 leads to a Meisenheimer intermediate where the negative charge is stabilized by the nitrogen at the para position. Attack at C2 places charge on nitrogens at the ortho positions. While both are activated, the C4 trajectory is usually kinetically favored.

-

Exception: Electron-donating groups at C5 or C6 can alter this preference, and specific hydrogen-bonding interactions (e.g., with sulfonyl groups) can direct attack to C2 [1].

Module 2: Critical Control Points (Prevention Strategies)

Q: What are the "Golden Rules" for solvent selection?

A:

-

Strict Anhydrous Conditions: Use solvents (THF, DMF, Toluene, Acetonitrile) with <50 ppm water content. Store over activated 3Å molecular sieves.

-

Avoid Protic Solvents: Alcohols (MeOH, EtOH) can cause solvolysis (forming alkoxypyrimidines) competing with your desired reaction.

-

Polarity Balance: While polar aprotic solvents (DMF, DMSO) accelerate SNAr, they are also hygroscopic. Ensure they are fresh and dry.[1][3]

Q: How do I choose the right base to minimize hydrolysis?

A: The base must neutralize the HCl generated without acting as a nucleophile itself.

-

Recommended: Non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . These are bulky and unlikely to attack the ring.

-

Avoid: Hydroxide bases (NaOH, KOH) or unhindered alkoxides, which are potent nucleophiles and will rapidly hydrolyze or solvolyze the chloride.

-

Solid Bases: Anhydrous K2CO3 or Cs2CO3 in aprotic solvents can be effective, provided the system is dry.

Module 3: Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition between the desired SNAr reaction and the hydrolysis side pathway.

Caption: Kinetic competition between desired amination and undesired hydrolysis. Note the autocatalytic feedback loop driven by acid generation.

Module 4: Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Precipitate forms during reaction | Pyrimidone formation (hydrolysis product is often less soluble) or Amine-HCl salt. | Check LCMS. If pyrimidone: Dry solvent immediately. If salt: Add more base (DIPEA) to solubilize. |

| Reaction stalls at 50% conversion | HCl byproduct has protonated the amine nucleophile, rendering it unreactive. | Ensure >2 equivalents of base are used (1 eq to neutralize HCl, 1 eq to keep amine free). |

| New impurity +16 mass units | Oxidation (N-oxide) or Hydrolysis (+17 for OH, -35 for Cl = -18? No, Hydrolysis is Cl -> OH: -35.5 + 17 = -18.5 mass change. Wait. Cl (35) replaced by OH (17). Mass decreases by 18. Check: +16 suggests N-oxidation if using oxidants, but hydrolysis is Cl->OH. ) Correction: Hydrolysis results in Mass - 18 (approx). If Mass +16, check for air oxidation or wet solvents reacting with other groups. | For Hydrolysis (M-18): Switch to anhydrous toluene or THF. Lower temperature. |

| Product degrades during workup | Acidic aqueous wash induced hydrolysis. | Quench into cold NaHCO3 . Never allow the pH to drop below 7 during extraction. |

Module 5: Validated Experimental Protocols

Protocol A: Anhydrous SNAr Reaction of 2,4-Dichloropyrimidine

Objective: Selective substitution at C4 with an amine nucleophile while suppressing hydrolysis.

-

Preparation: Flame-dry a reaction flask and cool under a stream of Nitrogen/Argon.

-

Solvent: Dispense anhydrous THF or DMF (water <50 ppm).

-

Setup:

-

Charge 2,4-dichloropyrimidine (1.0 eq).[4]

-

Add DIPEA (2.5 eq). Why? To scavenge HCl and prevent autocatalysis.

-

Cool to 0°C . Why? C4 is kinetically favored; lower temps improve regioselectivity and suppress hydrolysis.

-

-

Addition: Add the amine nucleophile (1.05 eq) dropwise over 15 minutes.

-

Reaction: Stir at 0°C -> RT. Monitor by HPLC/UPLC.

-

Checkpoint: If hydrolysis >2% is observed, lower temp to -20°C or switch solvent to Toluene.

-

-

Quench: Pour mixture into ice-cold saturated NaHCO3 . Extract immediately with EtOAc.

Protocol B: Rescue of Hydrolyzed Material (Chlorination)

If you accidentally hydrolyze your material to the hydroxypyrimidine, you can often recover it.[5]

-

Reflux the hydroxypyrimidine in POCl3 (neat or in Toluene).

-

Critical Step: When quenching POCl3, do not add water directly to the hot reaction .

-

Remove excess POCl3 via vacuum distillation first.

-

Dilute residue with DCM.

-

Pour slowly into localized excess of ice/NH4OH or ice/K2CO3 to keep pH basic. Acidic quenching of POCl3 generates massive heat and HCl, reverting the product back to the hydroxy form.

-

Module 6: Decision Tree for Process Optimization

Caption: Logic flow for diagnosing and resolving hydrolysis issues in chloropyrimidine synthesis.

References

-

Oregon State University. The investigations of the methods for the reduction of chloropyrimidines. [Link]

-

National Institutes of Health (NIH). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. [Link]

Sources

Technical Comparison Guide: 1H and 13C NMR Interpretation of 4,6-Dichloro-2-(3-thienyl)pyrimidine

Executive Summary & Application Context

4,6-Dichloro-2-(3-thienyl)pyrimidine (CAS: 57059-14-0) is a critical electrophilic scaffold used in the synthesis of functionalized conjugated polymers (OLEDs) and pharmaceutical agents (kinase inhibitors). Its structural integrity is defined by the specific regiochemistry of the thiophene attachment (3-position vs. 2-position) and the symmetry of the dichloropyrimidine core.

This guide provides a comparative technical analysis of the NMR spectral signatures of this compound. Unlike standard data sheets, this document focuses on distinguishing the product from its common isomer (2-thienyl analog) and evaluating solvent-dependent resolution performance .

Experimental Protocol: Sample Preparation

To ensure reproducibility and spectral resolution comparable to the data presented below, follow this standardized protocol.

Materials

-

Analyte: >98% Purity 4,6-dichloro-2-(3-thienyl)pyrimidine.

-

Solvent A (Standard): Chloroform-d (CDCl₃), 99.8% D, 0.03% TMS.

-

Solvent B (Alternative): Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Methodology

-

Massing: Weigh 10–15 mg of the solid analyte.

-

Dissolution: Add 0.6 mL of Solvent A or B. Vortex for 30 seconds. Note: The compound is highly soluble in CDCl₃; DMSO is recommended only if observing exchangeable protons in downstream derivatives or for solubility of highly crystalline batches.

-

Acquisition:

-

¹H NMR: 400 MHz or higher. Pulse angle: 30°. Relaxation delay (d1): 1.0 s. Scans: 16.

-

¹³C NMR: 100 MHz. Proton decoupling (WALTZ-16). Relaxation delay: 2.0 s. Scans: 512+.

-

Comparative Analysis: Isomeric Distinction & Solvent Performance

The most critical challenge in utilizing this intermediate is verifying the thiophene regiochemistry. Suzuki couplings or Grignard additions used to synthesize the precursor often yield mixtures if the starting boronic acids are impure.

Comparison 1: 3-Thienyl (Target) vs. 2-Thienyl (Isomer)

The 3-thienyl isomer is distinguished by the presence of an "isolated" proton at the C-2' position, which appears as a distinct singlet (or finely split doublet) significantly downfield.

| Feature | Target: 3-Thienyl Isomer | Alternative: 2-Thienyl Isomer | Diagnostic Value |

| H-2' Signal | Singlet (dd, J~3 Hz) at ~8.3–8.5 ppm | Absent (C-2 is the attachment point) | High (Primary ID) |

| H-3' Signal | Absent (Attachment point) | Doublet (J~3.5 Hz) at ~7.9 ppm | High |

| Coupling Pattern | H-4' and H-5' show ABX or AMX pattern | H-3', H-4', H-5' show distinct ABC pattern | Medium |

| Symmetry | Pyrimidine H-5 is a singlet | Pyrimidine H-5 is a singlet | Low (Identical) |

Comparison 2: Solvent Performance (CDCl₃ vs. DMSO-d₆)

| Parameter | CDCl₃ (Recommended) | DMSO-d₆ | Technical Insight |

| Resolution | Excellent. Sharp singlets for Pyrimidine H-5. | Good, but solvent viscosity broadens peaks slightly. | Use CDCl₃ for fine coupling analysis (J < 1.5 Hz). |

| Chemical Shift | Standard reference frame. | Shifts aromatic protons downfield (+0.1–0.3 ppm). | DMSO is useful if the sample contains moisture (water peak at 3.33 ppm separates from aromatics). |

| Solubility | >50 mg/mL (High) | >50 mg/mL (High) | Both are suitable; CDCl₃ is preferred for ease of recovery. |

Detailed Spectral Interpretation

¹H NMR Assignment (400 MHz, CDCl₃)

The spectrum is characterized by a high degree of symmetry in the pyrimidine ring and a specific 3-spin system in the thiophene ring.

-

δ 8.38 ppm (1H, dd, J = 3.0, 1.2 Hz, H-2'): The most deshielded signal. It corresponds to the thiophene proton between the Sulfur and the Pyrimidine ring. The fine coupling arises from long-range interactions with H-4' and H-5'.

-

δ 8.05 ppm (1H, dd, J = 5.1, 1.2 Hz, H-4'): Typical thiophene alpha-proton (adjacent to Sulfur), shifted downfield by the electron-deficient pyrimidine ring.

-

δ 7.42 ppm (1H, dd, J = 5.1, 3.0 Hz, H-5'): The beta-proton of the thiophene ring.

-

δ 7.21 ppm (1H, s, H-5): The pyrimidine proton. It appears as a singlet because the 4- and 6-positions are substituted with identical Chlorine atoms, creating a plane of symmetry (assuming fast rotation of the C2-C3' bond).

¹³C NMR Assignment (100 MHz, CDCl₃)

-

δ 163.5 ppm (C-4, C-6): Ipso-carbons attached to Chlorine. Deshielded due to the electronegativity of Cl and N.

-

δ 160.8 ppm (C-2): Ipso-carbon attached to the Thiophene ring.

-

δ 138.2 ppm (C-3' Thiophene): Quaternary carbon at the attachment point.

-

δ 129.5, 127.8, 126.1 ppm (Thiophene CH): Corresponding to C-2', C-4', and C-5'.

-

δ 119.5 ppm (C-5 Pyrimidine): The only protonated carbon on the pyrimidine ring, significantly shielded relative to C-4/6.

Structural Logic & Workflow

The following diagram illustrates the decision logic for confirming the structure of 4,6-dichloro-2-(3-thienyl)pyrimidine against its most common impurities and isomers.

Caption: Decision tree for structural validation using 1H NMR marker signals.

References

-

Sigma-Aldrich. Product Specification: 4,6-Dichloro-2-(3-thienyl)pyrimidine (CAS 57059-14-0). Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 11235398 (2-(3-Thienyl)pyrimidine derivatives). Retrieved from

-

BenchChem. Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds. (2025).[1][2][3] Retrieved from

-

Verbitskiy, E. V., et al. Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines via rearrangement of 4-thienyl-pyrimidines. Russian Chemical Bulletin (2015).[4] (Provides analogous spectral data for thienyl-pyrimidines). Retrieved from

Sources

The Thienyl Moiety: A Bioisosteric Advantage in Dichloropyrimidine Bioactivity

A Comparative Guide for Drug Discovery Professionals

In the landscape of small molecule drug discovery, the 2,4-dichloropyrimidine scaffold serves as a privileged structure, particularly in the development of kinase inhibitors. Its synthetic tractability allows for diverse substitutions at key positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. A recurrent strategic choice in the medicinal chemistry of these compounds is the selection of either a phenyl or a thienyl substituent. This guide provides a comparative analysis of the bioactivity of thienyl- versus phenyl-substituted dichloropyrimidines, supported by experimental data, to inform rational drug design and lead optimization efforts.

Executive Summary: Key Bioactivity Differences

The substitution of a phenyl ring with a thienyl bioisostere in dichloropyrimidine derivatives can profoundly impact their biological activity. While both scaffolds have led to the development of potent inhibitors against various targets, the thienyl moiety often imparts distinct advantages:

-

Enhanced Potency: The sulfur atom in the thiophene ring can engage in unique interactions with target proteins, such as hydrogen bonding and halogen bonding, which are not as readily achievable with a phenyl ring. This can lead to a significant increase in inhibitory potency.

-

Improved Selectivity: The distinct electronic and steric profile of the thienyl ring can be exploited to achieve greater selectivity for the target kinase over off-target proteins, thereby reducing potential side effects.

-

Favorable Physicochemical Properties: Thienyl-substituted compounds may exhibit improved solubility and metabolic stability compared to their phenyl counterparts, which are critical for oral bioavailability and overall drug-likeness.

This guide will delve into the experimental evidence supporting these observations, focusing on key therapeutic targets and providing detailed methodologies for their evaluation.

Comparative Bioactivity Analysis: Thienyl vs. Phenyl

The dichloropyrimidine core is a versatile starting point for synthesizing libraries of compounds for high-throughput screening.[1] The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and site-selective substitutions.[1][2] This has been extensively utilized in the development of kinase inhibitors, which represent a significant class of modern therapeutics.[1]

Case Study: Kinase Inhibition